N-Hydroxyquinoline-3-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyquinoline-3-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyquinoline-3-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the oxidation of dihydroquinolinium salts, which can be achieved through various oxidation agents and conditions . Another approach involves the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyquinoline-3-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
N-Hydroxyquinoline-3-carbimidoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-3-carbimidoyl chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxyquinoline-3-carbimidoyl chloride include:
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(3Z)-N-hydroxyquinoline-3-carboximidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6,14H/b13-10- |
InChI Key |
UGVSHDNAMPYOPX-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C(=N/O)/Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.